molecular formula C8H8F6N2O4S2 B12514931 Methylpyridinium bis(trifluoromethyl sulfonyl)amide

Methylpyridinium bis(trifluoromethyl sulfonyl)amide

Cat. No.: B12514931
M. Wt: 374.3 g/mol
InChI Key: VBNBBEPGIRSZII-UHFFFAOYSA-N
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Description

Methylpyridinium bis(trifluoromethyl sulfonyl)amide (abbreviated as [MPy][TFSI]) is an ionic liquid (IL) consisting of a methyl-substituted pyridinium cation paired with the bis(trifluoromethylsulfonyl)imide (TFSI) anion. This compound is notable for its high thermal stability, low viscosity, and excellent electrochemical properties, making it suitable for applications such as electrolytes in batteries, capacitors, and green extraction processes . The methyl group on the pyridinium ring enhances hydrophobicity and modulates solubility, while the TFSI anion contributes to low melting points and high ionic conductivity .

Properties

Molecular Formula

C8H8F6N2O4S2

Molecular Weight

374.3 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methylpyridin-1-ium

InChI

InChI=1S/C6H8N.C2F6NO4S2/c1-7-5-3-2-4-6-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-6H,1H3;/q+1;-1

InChI Key

VBNBBEPGIRSZII-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure

  • Synthesis of Methylpyridinium Precursor :

    • React 2-methylpyridine (2-picoline) with methyl chloride (CH₃Cl) in the presence of a strong base (e.g., silver oxide) to form methylpyridinium chloride.
    • Equation:
      $$
      \text{C}6\text{H}7\text{N} + \text{CH}3\text{Cl} \rightarrow \text{C}7\text{H}_8\text{N}^+\text{Cl}^- + \text{HCl}
      $$
    • Purify the product via recrystallization or filtration.
  • Anion Exchange with LiTf₂N :

    • Dissolve methylpyridinium chloride in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
    • Add lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) in a stoichiometric ratio.
    • Stir at room temperature or mild heat (30–50°C) for 4–12 hours.
    • Equation:
      $$
      \text{C}7\text{H}8\text{N}^+\text{Cl}^- + \text{LiTf}2\text{N} \rightarrow \text{C}7\text{H}8\text{N}^+\text{Tf}2\text{N}^- + \text{LiCl}
      $$
    • Filter the mixture to remove insoluble LiCl, wash with water, and dry under vacuum.

Key Conditions and Outcomes

Parameter Value/Range Source
Solvent THF, acetonitrile, dichloromethane
Temperature 25–50°C
Reaction Time 4–12 hours
Yield 85–90%
Purity >99% (HPLC)

Direct Synthesis via Alkylation

This method bypasses the need for anion exchange by directly introducing the Tf₂N⁻ anion during the alkylation step.

Procedure

  • Methylation of 2-Methylpyridine :

    • Treat 2-methylpyridine with methyl triflate (CF₃SO₃CH₃) or methyl iodide (CH₃I) under anhydrous conditions.
    • Equation:
      $$
      \text{C}6\text{H}7\text{N} + \text{CF}3\text{SO}3\text{CH}3 \rightarrow \text{C}7\text{H}8\text{N}^+\text{CF}3\text{SO}3^- + \text{HCF}3
      $$
  • Anion Metathesis :

    • React the methylpyridinium triflate with a Tf₂N⁻ source (e.g., K-Tf₂N).
    • Equation:
      $$
      \text{C}7\text{H}8\text{N}^+\text{CF}3\text{SO}3^- + \text{K-Tf}2\text{N} \rightarrow \text{C}7\text{H}8\text{N}^+\text{Tf}2\text{N}^- + \text{KCF}3\text{SO}3
      $$

Advantages and Challenges

  • Advantages :
    • Single-step synthesis reduces handling of intermediates.
    • High thermal stability of Tf₂N⁻ anion minimizes decomposition.
  • Challenges :
    • Requires strict anhydrous conditions to avoid hydrolysis.
    • Lower yields (70–75%) compared to anion exchange.

One-Pot Synthesis Using Trifluoromethane

Inspired by industrial methods for LiTf₂N, this approach synthesizes Tf₂N⁻ in situ.

Procedure

  • Formation of Trifluoromethyl Lithium :

    • Introduce trifluoromethane (CF₃H) into a nonpolar solvent (e.g., toluene) containing methyl lithium (CH₃Li) at −70°C to −50°C.
    • Equation:
      $$
      \text{CF}3\text{H} + \text{CH}3\text{Li} \rightarrow \text{CF}3^- + \text{CH}4 + \text{Li}^+
      $$
  • Reaction with Li-Tf₂N Precursor :

    • Slowly add bis(fluorosulfonyl)imide lithium solution to the CF₃⁻/Li⁺ mixture at −30°C to 0°C.
    • Equation:
      $$
      2\text{CF}3^- + \text{Li-F}2\text{SO}2\text{N-SO}2\text{F}2 \rightarrow \text{Li-Tf}2\text{N} + 2\text{LiF}
      $$
  • Cation Exchange :

    • React Li-Tf₂N with methylpyridinium chloride to obtain the final product.

Optimized Conditions

Parameter Value/Range Source
Temperature (CF₃H Reaction) −70°C to −50°C
Molar Ratio (CH₃Li:CF₃H) 2.1–2.5:1.0
Reaction Time 3–9 hours
Yield 80% (theoretical)

Comparative Analysis of Methods

Method Key Reagents Purity (%) Yield (%) Scalability
Anion Exchange CH₃Cl, LiTf₂N, THF >99 85–90 High
Direct Alkylation CF₃SO₃CH₃, K-Tf₂N 95–98 70–75 Moderate
One-Pot (CF₃H) CF₃H, CH₃Li, Li-Tf₂N precursor 99 80 Low

Purification and Characterization

Post-synthesis, the product undergoes rigorous purification to achieve >99% purity:

  • Filtration : Remove LiCl or other byproducts using a 0.2 µm filter.
  • Washing : Use water to dissolve polar impurities (e.g., LiCl).
  • Drying : Vacuum drying at 60°C under N₂ to remove residual solvent.

Characterization involves:

  • NMR Spectroscopy : Confirm the methylpyridinium cation (¹H: δ 2.5–3.0 ppm for CH₃; ¹³C: δ 150–160 ppm for pyridinium C).
  • Ion Chromatography : Verify Tf₂N⁻ anion purity.

Industrial and Research Applications

The choice of method depends on application requirements:

  • Electrolytes : Anion exchange ensures high ionic conductivity for batteries/supercapacitors.
  • Catalysis : Direct alkylation offers flexibility for functionalizing the cation.
  • Cost Sensitivity : One-pot methods reduce waste but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methylpyridinium bis(trifluoromethyl sulfonyl)amide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halomethylpyridinium derivatives.

Scientific Research Applications

Methylpyridinium bis(trifluoromethylsulfonyl)amide, particularly in the form of pyridinium-based ionic liquids (ILs) like 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b2mpy][Tf2N]) and 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b4mpy][Tf2N]), demonstrates significant potential in various scientific and chemical applications due to their unique thermophysical properties .

Ionic Liquids and Thermophysical Properties
Ionic liquids (ILs) are of great interest to scientists and chemical industries because of their versatile applications and fascinating properties . Understanding the thermophysical properties of pure ILs can provide insight into intermolecular interactions within the fluid, improving the development and refinement of thermodynamic models and helping to optimize their future applications .

Extraction Processes
Hydrophobic ILs containing bis(trifluoromethylsulfonyl)imide, when mixed with excess water, result in immiscible mixtures, making them highly relevant in future liquid extraction processes . Bis{(trifluoromethyl)sulfonyl}amide ionic liquids can be used as solvents for the extraction of aromatic hydrocarbons from mixtures with alkanes . They can also be used to extract phenolic compounds present in wastewaters .

Thermal Stability
The thermal stability of ionic liquids (ILs) with a bis(trifluoromethylsulfonyl)imide anion is influenced by their structure. Pyrrolidinium ILs exhibit the highest thermal stability, while sulfonium salts show the lowest decomposition temperatures .

Natural Rubber Composites
Bis(trifluoromethylsulfonyl)imide ionic liquids can be applied to fine-tune the performance and cure characteristics of natural rubber composites .

Property 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Density (g·cm−3)ρ = 1.7018 - 0.00092Tρ = 1.6950 - 0.00095T
Speed of sound (m·s−1)c = 1958.6 - 2.260Tc = 1943.5 - 2.312T
Refractive indexnD = 1.53974 - 0.000303TnD = 1.53846 - 0.000309T
Surface tension (mN·m−1)σ = 49.3 - 0.0507Tσ = 47.1 - 0.0467T

Note: T represents temperature.

Mechanism of Action

The mechanism of action of methylpyridinium bis(trifluoromethyl sulfonyl)amide involves its ability to stabilize charged intermediates and transition states in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions that would otherwise be difficult to achieve in conventional solvents. Its high ionic conductivity also makes it effective in electrochemical applications, where it enhances the efficiency of charge transfer processes .

Comparison with Similar Compounds

Structural and Thermal Properties

The performance of [MPy][TFSI] is often compared to other ILs with TFSI anions but differing cations. Key examples include:

Compound Name Cation Type Melting Point (K) Molecular Weight (g/mol) Key Applications
Methylpyridinium TFSI ([MPy][TFSI]) Pyridinium 287–290 ~444 (estimated) Electrochemical devices
1-Butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) Imidazolium 266.8 419.36 Batteries, solvents
1-Hexylpyridinium TFSI ([HxPy][TFSI]) Pyridinium Not reported 444.41 Extraction, catalysis
Methyltrioctylammonium TFSI Ammonium Not reported 648.85 Industrial solvents
1-Allyl-3-ethylimidazolium TFSI Imidazolium Not reported 417.35 Material research

Key Observations :

  • Cation Influence on Melting Points : Pyridinium-based ILs (e.g., [MPy][TFSI]) generally exhibit higher melting points (~287–290 K) compared to imidazolium analogs like [BMIM][TFSI] (266.8 K) . This suggests imidazolium cations may be preferable for low-temperature applications.
  • Molecular Weight and Viscosity : Ammonium-based ILs (e.g., Methyltrioctylammonium TFSI) have higher molecular weights (648.85 g/mol), likely increasing viscosity and reducing ionic mobility compared to [MPy][TFSI] .

Electrochemical Performance

[MPy][TFSI] demonstrates superior electrochemical stability compared to many ILs. For instance:

  • Conductivity : Pyridinium-TFSI ILs exhibit conductivity values comparable to imidazolium-TFSI salts but with enhanced thermal resilience. For example, [BMIM][TFSI] degrades above 400 K, while [MPy][TFSI] remains stable up to 450 K .
  • Voltage Windows : [MPy][TFSI] has a wide electrochemical window (~4.5 V), similar to [BMIM][TFSI], making both suitable for high-voltage capacitors .

Biological Activity

Methylpyridinium bis(trifluoromethyl sulfonyl)amide (commonly referred to as [Bmpy][NTf2]) is a type of ionic liquid (IL) that has garnered attention for its unique properties and potential biological applications. This article delves into the biological activities associated with this compound, highlighting its cytotoxicity, antibacterial effects, and implications in drug delivery and therapeutic applications.

Overview of this compound

This compound is characterized by its pyridinium cation and the bis(trifluoromethyl sulfonyl)amide anion. This structural composition contributes to its solubility, thermal stability, and low volatility, making it suitable for various applications in chemistry and biology.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the biological activity of compounds. Recent studies have shown that methylpyridinium-based ILs exhibit significant cytotoxic effects on various cancer cell lines.

  • Cytotoxic Effects on Cancer Cell Lines : Research indicates that compounds containing the bis(trifluoromethyl sulfonyl)imide group demonstrate high toxicity against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and IPC-81 (rat leukemia). The effective concentration (EC50) values for these compounds vary significantly, with some showing EC50 values as low as 1.8 mM for MCF-7 cells, indicating potent cytotoxicity .
Cell LineEC50 Value (mM)Reference
MCF-71.8
HeLa3.5
IPC-81Similar to MCF-7

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Various derivatives of this compound have shown promising results against common bacterial strains.

  • Minimum Inhibitory Concentrations (MICs) : In studies evaluating antibacterial activity, certain derivatives exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans. These findings suggest that modifications in the chemical structure can enhance antibacterial efficacy .
Compound IDBacterial StrainMIC (µg/mL)Reference
8Bacillus mycoides4.88
8Escherichia coli5.00
8Candida albicans6.00

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies have suggested that its toxicity may be linked to:

  • Disruption of Cellular Membranes : The ionic nature of the compound may lead to membrane destabilization in target cells.
  • Inhibition of Key Proteins : Molecular docking studies indicate potential interactions with critical proteins involved in cell proliferation and survival pathways, such as EGFR and KRAS in lung cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of methylpyridinium-based ILs:

  • Cancer Treatment : A study involving the treatment of A549 lung cancer cells revealed that exposure to methylpyridinium ILs resulted in down-regulation of genes associated with tumor growth, such as TP53 and FASN.
  • Drug Delivery Systems : The unique solubility properties of ILs like this compound make them ideal candidates for use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Q & A

Q. What are the established synthetic routes for Methylpyridinium bis(trifluoromethyl sulfonyl)amide, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The synthesis typically involves anion metathesis . Start with a methylpyridinium halide (e.g., chloride or bromide) and react it with lithium bis(trifluoromethyl sulfonyl)imide (LiNTf₂) in a polar aprotic solvent (e.g., acetonitrile or water-methanol mixtures). Stir under nitrogen at 60–80°C for 24–48 hours. Purify via repeated washing with deionized water to remove LiCl/LiBr byproducts, followed by vacuum drying. Optimize purity (>99%) by controlling stoichiometric ratios (1:1.05 halide:LiNTf₂) and using anhydrous conditions to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
Technique Purpose Key Metrics
¹H/¹³C NMR Confirm cation structure and absence of halide impuritiesPeaks for methylpyridinium protons (~δ 2.5–4.5 ppm) and aromatic protons (~δ 7–9 ppm)
FTIR Verify NTf₂⁻ anion presencePeaks at ~1350 cm⁻¹ (SO₂ asym. stretch) and ~1130 cm⁻¹ (CF₃ stretch)
Elemental Analysis Validate empirical formulaMatch C, H, N, S content to theoretical values
Karl Fischer Titration Measure water content<100 ppm for electrochemical applications

Q. What solvent systems are suitable for dissolving this compound, and how does polarity affect its stability?

  • Methodological Answer : The ionic liquid is highly soluble in polar aprotic solvents (e.g., acetonitrile, DMF) and sparingly soluble in water. Solvent polarity impacts stability:
  • High-polarity solvents (e.g., DMSO) may stabilize the NTf₂⁻ anion but risk cation decomposition at elevated temperatures.
  • Low-polarity solvents (e.g., toluene) reduce solubility but minimize hygroscopicity.
    Pre-screen solvents using conductivity measurements and UV-vis spectroscopy to detect degradation products .

Advanced Research Questions

Q. How does the methylpyridinium cation influence the electrochemical stability of NTf₂⁻-based ionic liquids compared to imidazolium or pyrrolidinium cations?

  • Methodological Answer : The methylpyridinium cation exhibits lower electrochemical stability (~2.5–3.0 V vs. Li/Li⁺) compared to imidazolium (~4.0 V) due to aromatic ring electron-withdrawing effects. Investigate using cyclic voltammetry (CV) in a three-electrode cell with a Pt working electrode. Compare anodic breakdown potentials across cation classes and correlate with DFT-calculated HOMO/LUMO energies .

Q. What experimental approaches resolve contradictions in reported thermal decomposition temperatures for NTf₂⁻ ionic liquids?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 300–400°C) arise from differences in heating rate , atmosphere (N₂ vs. air), and purity . Standardize measurements using:
  • TGA-DSC at 10°C/min under nitrogen.
  • Isothermal gravimetric analysis to detect slow degradation.
    Cross-validate with mass spectrometry to identify volatile decomposition products (e.g., SO₂, CF₃ radicals) .

Q. How can computational modeling predict the solvation behavior of this compound in mixed electrolyte systems?

  • Methodological Answer : Use COSMO-RS or MD simulations to calculate activity coefficients and solvation free energies. Parameterize force fields using quantum-mechanically derived partial charges (e.g., Gaussian09/B3LYP/6-31G*). Validate predictions against experimental liquid-liquid equilibrium data for systems like ionic liquid/water/alcohol .

Q. What strategies improve the recyclability of this compound in catalytic applications without compromising activity?

  • Methodological Answer : Immobilize the ionic liquid on mesoporous silica or polymer matrices (e.g., styrene-divinylbenzene copolymers) via covalent grafting. Characterize leaching rates using ICP-MS for sulfur content. Optimize pore size (2–10 nm) to balance diffusion limitations and active site accessibility .

Key Data Contradictions and Resolution Strategies

Contradiction Resolution Approach
Varying solubility in alcoholsReplicate experiments with controlled humidity (<10 ppm H₂O) and standardized solvent purity
Discrepant viscosity valuesUse calibrated microviscometers and report shear rates
Conflicting catalytic performanceNormalize activity metrics to ionic liquid purity and surface area

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